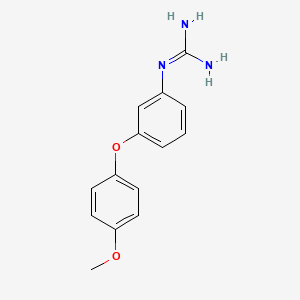![molecular formula C36H40BF4N3O2RuS B1511451 [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate](/img/structure/B1511451.png)
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a pyridine ligand, and a chiral amine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized through a series of chiral resolution and amination reactions.
Complex Formation: The ruthenium precursor, such as ruthenium(II) chloride, is reacted with p-cymene in the presence of a suitable base to form the p-cymene-ruthenium complex.
Ligand Exchange: The chiral amine ligand and pyridine are introduced to the p-cymene-ruthenium complex under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity of 97%.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions may produce reduced ruthenium complexes.
Applications De Recherche Scientifique
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate to these targets, leading to the disruption of their normal functions. This can result in the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(η6-p-cymene)RuCl2]2: A similar ruthenium complex with p-cymene and chloride ligands.
[(η6-p-cymene)Ru(bipy)Cl]PF6: A ruthenium complex with p-cymene, bipyridine, and chloride ligands.
[(η6-p-cymene)Ru(phen)Cl]PF6: A ruthenium complex with p-cymene, phenanthroline, and chloride ligands.
Uniqueness
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is unique due to its chiral amine ligand, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and selectivity in catalytic and biological applications, making it distinct from other similar ruthenium complexes.
Propriétés
Formule moléculaire |
C36H40BF4N3O2RuS |
|---|---|
Poids moléculaire |
766.7 g/mol |
Nom IUPAC |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1-5H;;/q-1;;;-1;+2/t20-,21-;;;;/m1..../s1 |
Clé InChI |
JXYHWMWYOCFNBE-ZPVXIRCVSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
SMILES canonique |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)









![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)


